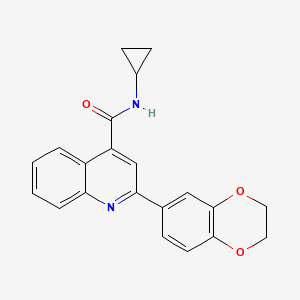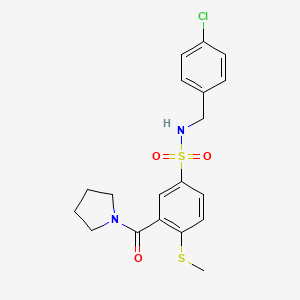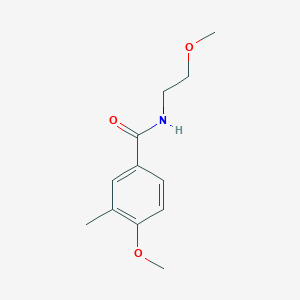
N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, aiming to introduce functional groups that impart desired chemical properties. Although specific synthesis methods for N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide are not directly mentioned in the reviewed literature, analogous quinoline compounds have been synthesized through reactions involving cyclization and functionalization steps. These methods often involve the formation of quinoline rings via condensation, cyclization, or other strategic chemical reactions that allow for the introduction of different substituents into the quinoline core (Xuan, 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a crucial role in determining their chemical reactivity and potential applications. The structure of this compound, like other quinoline derivatives, includes a bicyclic system consisting of a benzene ring fused to a pyridine ring. This structural motif is known for its stability and ability to participate in various chemical reactions. The substituents attached to the quinoline core significantly influence its electronic properties and reactivity (Mekheimer et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives are reactive towards a range of chemical reactions, including but not limited to nucleophilic substitutions, electrophilic additions, and cycloadditions. The presence of functional groups on the quinoline nucleus allows for the formation of stable chelating complexes with metals, making these compounds interesting for applications in materials science and as corrosion inhibitors. The specific reactivity patterns of this compound would depend on the electronic effects of its substituents and the overall molecular structure (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. The introduction of specific substituents can enhance solubility in organic solvents or water, which is critical for applications in drug design and materials science. The cyclic and polycyclic structures of quinoline derivatives contribute to their thermal stability and potential utility in high-performance materials (Cantekin, de Greef, & Palmans, 2012).
Chemical Properties Analysis
The chemical properties of this compound, like other quinoline derivatives, include its acidic and basic behaviors, potential for forming hydrogen bonds, and ability to undergo various chemical reactions. These properties are essential for understanding the compound's behavior in biological systems and its potential applications in pharmaceuticals and materials science. Quinoline derivatives' ability to interact with biological targets through non-covalent interactions makes them valuable scaffolds in drug discovery (Jain et al., 2016).
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-14-6-7-14)16-12-18(23-17-4-2-1-3-15(16)17)13-5-8-19-20(11-13)26-10-9-25-19/h1-5,8,11-12,14H,6-7,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJXEZPIEHSKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4543186.png)
![1-methyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543195.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4543210.png)

![2,4,5-trichloro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4543220.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4543223.png)

![1-[(2,4-difluorophenyl)sulfonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4543230.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4543238.png)
![5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4543239.png)

![methyl (7-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B4543253.png)
![2-{1-benzyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4543272.png)
